Cas no 4783-68-0 (2-Phenoxypyridine)

2-Phenoxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-Phenoxypyridine
- Phenyl 2-pyridyl ether
- 2-phenoxy-pyridine
- phenoxypyridine
- Pyridine, phenoxy-
- Pyridine, 2-phenoxy-
- MLS002694659
- NSC85906
- NCIOpen2_001061
- KSC237O0L
- 2-PYRIDYL PHENYL ETHER
- MEAAWTRWNWSLPF-UHFFFAOYSA-N
- HMS3094O21
- FCH829102
- VP14362
- SMR001560584
- SC-
- SCHEMBL147539
- 4783-68-0
- DTXSID20197300
- MFCD00047432
- FT-0635441
- CS-0060561
- F6619-8930
- W13856
- DS-18173
- SY102256
- AMY2372
- NSC 85906
- A827357
- NS00031729
- SB52556
- NSC-85906
- CHEMBL332315
- EINECS 225-328-3
- AKOS006241421
- AC-4759
- Q63409621
- phenyl pyridin-2-yl ether
- DB-021485
- AC-907/25005102
-
- MDL: MFCD00047432
- インチ: 1S/C11H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H
- InChIKey: MEAAWTRWNWSLPF-UHFFFAOYSA-N
- ほほえんだ: O(C1=C([H])C([H])=C([H])C([H])=N1)C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 171.06800
- どういたいしつりょう: 171.068
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22.1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.117
- ふってん: 274.4°C at 760 mmHg
- フラッシュポイント: 100.6°C
- 屈折率: 1.577
- PSA: 22.12000
- LogP: 2.87390
2-Phenoxypyridine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
2-Phenoxypyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Phenoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-8930-10μmol |
2-phenoxypyridine |
4783-68-0 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-8930-10mg |
2-phenoxypyridine |
4783-68-0 | 10mg |
$118.5 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131201-10g |
2-Phenoxypyridine |
4783-68-0 | 98% | 10g |
¥405.00 | 2024-05-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P73110-250mg |
2-Phenoxypyridine |
4783-68-0 | 250mg |
¥96.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P73110-25g |
2-Phenoxypyridine |
4783-68-0 | 25g |
¥3366.0 | 2021-09-04 | ||
Fluorochem | 209555-1g |
2-Phenoxypyridine |
4783-68-0 | 95% | 1g |
£43.00 | 2022-02-28 | |
Life Chemicals | F6619-8930-5mg |
2-phenoxypyridine |
4783-68-0 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-8930-2μmol |
2-phenoxypyridine |
4783-68-0 | 2μmol |
$85.5 | 2023-09-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GW493-5g |
2-Phenoxypyridine |
4783-68-0 | 98% | 5g |
712.0CNY | 2021-08-03 | |
Aaron | AR00DCCD-1g |
2-Phenoxypyridine |
4783-68-0 | 97% | 1g |
$4.00 | 2025-01-24 |
2-Phenoxypyridine 関連文献
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Mahesh K. Zilla,Sheena Mahajan,Rajni Khajuria,Vivek K. Gupta,Kamal K. Kapoor,Asif Ali RSC Adv. 2021 11 3477
-
Ranjana Bisht,Chabush Haldar,Mirja Md Mahamudul Hassan,Md Emdadul Hoque,Jagriti Chaturvedi,Buddhadeb Chattopadhyay Chem. Soc. Rev. 2022 51 5042
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Prashant Kumar,Sriparna Dutta,Sandeep Kumar,Vijay Bahadur,Erik V. Van der Eycken,Karani Santhanarishnan Vimaleswaran,Virinder S. Parmar,Brajendra K. Singh Org. Biomol. Chem. 2020 18 7987
-
4. Cycloauration of 2-substituted pyridine derivatives. Synthesis, structure and reactivity of six-membered cycloaurated complexes of 2-anilino-, 2-phenoxy- and 2-(phenylsulfanyl)-pyridineYoshio Fuchita,Hidenori Ieda,Arata Kayama,Junko Kinoshita-Nagaoka,Hiroyuki Kawano,Shingo Kameda,Masahiro Mikuriya J. Chem. Soc. Dalton Trans. 1998 4095
-
Chao Gao,Hongchen Li,Miaochang Liu,Jinchang Ding,Xiaobo Huang,Huayue Wu,Wenxia Gao,Ge Wu RSC Adv. 2017 7 46636
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6. Pd(ii)-catalyzed oxidative alkoxycarbonylation of 2-phenoxypyridine derivatives with CO and alcoholsBin Liu,Huai-Zhi Jiang,Bing-Feng Shi Org. Biomol. Chem. 2014 12 2538
-
Sheuli Sasmal,Soumya Kumar Sinha,Goutam Kumar Lahiri,Debabrata Maiti Chem. Commun. 2020 56 7100
-
8. Intramolecular aromatic hydroxylation via irradiation of pyridine N-oxide derivativesPeter G. Sammes,Guido Serra-Errante,Alan C. Tinker J. Chem. Soc. Perkin Trans. 1 1978 853
-
Yimin Wu,Wei Li,Linfeng Jiang,Luoqiang Zhang,Jingbo Lan,Jingsong You Chem. Sci. 2018 9 6878
-
Hsin-Hung Kuo,Ling-Yang Hsu,Jen-Yung Tso,Wen-Yi Hung,Shih-Hung Liu,Pi-Tai Chou,Ken-Tsung Wong,Ze-Lin Zhu,Chun-Sing Lee,Alex K.-Y. Jen,Yun Chi J. Mater. Chem. C 2018 6 10486
2-Phenoxypyridineに関する追加情報
Comprehensive Guide to 2-Phenoxypyridine (CAS No. 4783-68-0): Properties, Applications, and Industry Insights
2-Phenoxypyridine (CAS No. 4783-68-0) is a versatile organic compound widely recognized for its unique chemical structure and broad applicability in pharmaceuticals, agrochemicals, and material science. With the growing demand for specialized intermediates in synthetic chemistry, this compound has garnered significant attention from researchers and industry professionals alike. Its molecular formula, C11H9NO, combines a pyridine ring with a phenoxy group, offering distinct reactivity and functional properties.
One of the most frequently searched questions about 2-Phenoxypyridine revolves around its synthesis and purification methods. The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions, where pyridine derivatives react with phenols under controlled conditions. Advanced techniques like column chromatography or recrystallization are employed to achieve high purity, a critical factor for applications in drug development. Researchers also explore eco-friendly synthesis routes to align with the global push for green chemistry.
In the pharmaceutical sector, 2-Phenoxypyridine serves as a key intermediate for designing bioactive molecules. Its structural motif is found in compounds targeting central nervous system (CNS) disorders and anti-inflammatory agents. Recent studies highlight its potential in cancer research, particularly in kinase inhibitor development—a hot topic in precision medicine. This aligns with the surge in searches for "novel anticancer intermediates" and "heterocyclic compounds in drug discovery."
Material science applications of 2-Phenoxypyridine are equally compelling. The compound’s ability to coordinate with metals makes it valuable in creating luminescent materials and organic electronics. With the rise of OLED technology and wearable devices, queries about "pyridine-based materials for optoelectronics" have increased exponentially. Innovations in this space often cite 4783-68-0 as a building block for advanced polymers.
From an analytical perspective, 2-Phenoxypyridine is characterized using techniques like HPLC, GC-MS, and NMR spectroscopy. Purity standards (>98%) are rigorously maintained for industrial use, addressing another common search query: "quality control for chemical intermediates." Regulatory compliance, particularly under REACH and FDA guidelines, further underscores its safe handling protocols.
Market trends indicate rising demand for 2-Phenoxypyridine across Asia-Pacific regions, driven by pharmaceutical outsourcing and agrochemical innovations. Industry reports correlate this with searches for "specialty chemicals market growth 2024." Sustainable production methods, including catalytic processes and solvent recovery systems, are now pivotal to meeting environmental regulations—a topic dominating chemical manufacturing forums.
In summary, 2-Phenoxypyridine (CAS No. 4783-68-0) exemplifies the intersection of chemistry and cutting-edge technology. Its role in drug discovery, advanced materials, and green synthesis positions it as a compound of enduring relevance. As research continues to uncover new applications, this molecule remains a focal point for scientific and industrial advancement.
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